![molecular formula C18H14N2O3 B271311 N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B271311.png)
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide, also known as PHA-848125, is a synthetic small molecule inhibitor that targets cyclin-dependent kinase 2 (CDK2). It is a potential candidate for cancer therapy due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide targets CDK2, a protein that plays a crucial role in cell cycle regulation. CDK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide inhibits the activity of CDK2 by binding to its ATP-binding site, thereby preventing the phosphorylation of its downstream targets. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been shown to have a potent inhibitory effect on CDK2 activity, with an IC50 value of 0.09 μM. It has also been found to have a low toxicity profile in vitro, making it a promising candidate for further development as an anticancer agent. In addition, N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been shown to enhance the radiosensitivity of cancer cells, leading to increased cell death in response to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide is its potent inhibitory effect on CDK2 activity, making it a promising candidate for cancer therapy. However, its low solubility in aqueous solutions can make it difficult to work with in lab experiments. In addition, its low stability in certain solvents can make it prone to degradation, which can affect its potency and efficacy.
Orientations Futures
There are several future directions for the research and development of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide. One potential direction is to explore its efficacy in combination with other anticancer agents, such as chemotherapy drugs and immunotherapy agents. Another direction is to investigate its potential as a radiosensitizer in clinical trials. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide for use in lab experiments and clinical trials.
Méthodes De Synthèse
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide can be synthesized using a multistep process that involves the reaction of 2-furoic acid with 4-aminobenzophenone to form an intermediate, which is then reacted with phenyl isocyanate to form the final product. The purity of the synthesized compound can be increased using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells. N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide has also been studied for its potential to sensitize cancer cells to radiation therapy.
Propriétés
Nom du produit |
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide |
|---|---|
Formule moléculaire |
C18H14N2O3 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
N-[4-(phenylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-17(19-14-5-2-1-3-6-14)13-8-10-15(11-9-13)20-18(22)16-7-4-12-23-16/h1-12H,(H,19,21)(H,20,22) |
Clé InChI |
BHZYHNVIHRFVRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






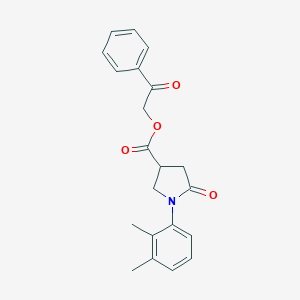


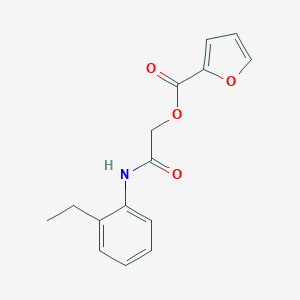

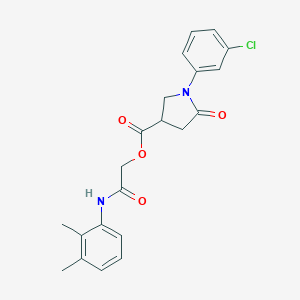
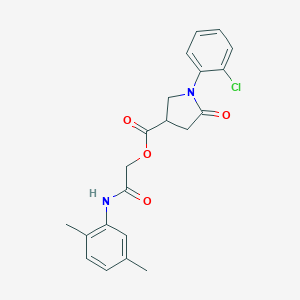
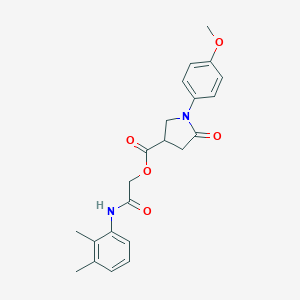
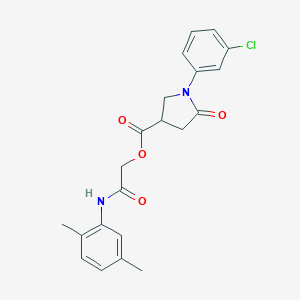
![2-[(2,5-Dimethylphenyl)amino]-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B271251.png)
